

Barnidipine-d5 CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Barnidipine-d5

Cat. No.: B12371404

[Get Quote](#)

In-Depth Technical Guide to Barnidipine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Barnidipine-d5**, a deuterated analog of the calcium channel blocker Barnidipine. The inclusion of deuterium atoms makes **Barnidipine-d5** an ideal internal standard for the quantitative analysis of Barnidipine in biological matrices by mass spectrometry. This document outlines its core physicochemical properties, detailed experimental protocols for its use, and the relevant signaling pathways of its non-deuterated counterpart.

Core Physicochemical Properties

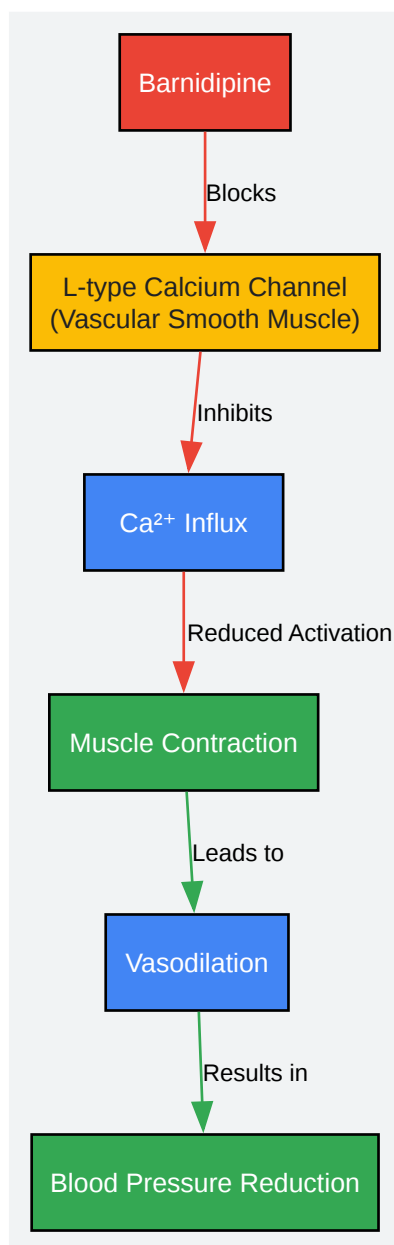
Quantitative data for **Barnidipine-d5** and its hydrochloride salt are summarized below. These values are essential for accurate sample preparation and mass spectrometry analysis.

| Identifier | Barnidipine-d5 | Barnidipine-d5 Hydrochloride |
|-------------------|--|--|
| CAS Number | 2771469-19-1[1][2] | Not explicitly available; Unlabeled HCl CAS is 104757-53-1[3][4] |
| Molecular Formula | C ₂₇ H ₂₄ D ₅ N ₃ O ₆ [1][2][5] | C ₂₇ H ₂₄ D ₅ N ₃ O ₆ • HCl[3][6] |
| Molecular Weight | 496.57 g/mol [1][5] | 533.03 g/mol [3][7][8] |
| Appearance | Solid, Off-white to light yellow[1][4] | Solid[6] |

Mechanism of Action and Signaling Pathways

Barnidipine is a dihydropyridine calcium channel blocker that exhibits high affinity and selectivity for L-type calcium channels located in vascular smooth muscle cells.[1][2] By blocking the influx of Ca²⁺ ions into these cells, Barnidipine inhibits the activation of contractile proteins, leading to vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure.[1][2] The long-lasting therapeutic effect of Barnidipine is attributed to its slow onset and strong binding to these channels.[1][9]

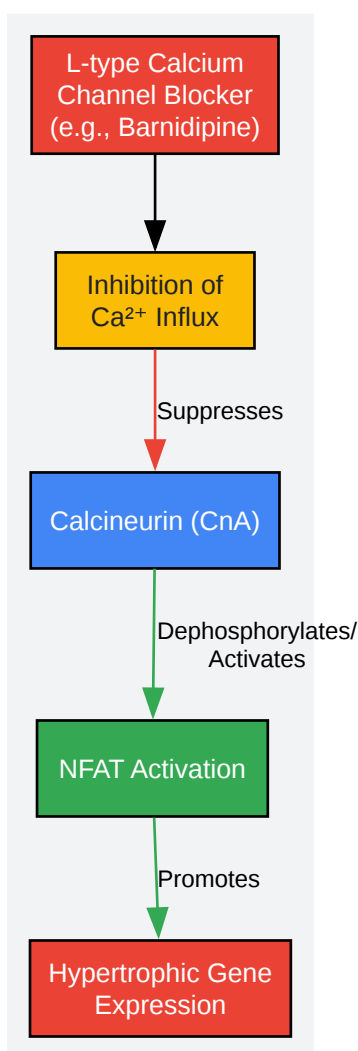
The signaling cascade initiated by the blockade of L-type calcium channels is crucial to its antihypertensive effect. The following diagram illustrates the primary mechanism of action.



[Click to download full resolution via product page](#)

Caption: Mechanism of Action of Barnidipine

L-type calcium channels are also involved in other intracellular signaling pathways. For instance, their activity can influence the calcineurin signaling pathway, which is implicated in cellular processes like hypertrophy. Blockade of these channels can suppress this pathway.



[Click to download full resolution via product page](#)

Caption: Suppression of Calcineurin Pathway

Experimental Protocols

Barnidipine-d5 is primarily utilized as an internal standard (IS) in bioanalytical methods for the quantification of Barnidipine in plasma samples, owing to its similar chemical behavior and distinct mass.[4][8] Below is a representative experimental protocol for an LC-MS/MS method.

Objective: To quantify the concentration of Barnidipine in human plasma using **Barnidipine-d5** as an internal standard.

1. Materials and Reagents:

- Barnidipine reference standard
- **Barnidipine-d5** internal standard
- HPLC or LCMS grade Methanol, Acetonitrile, and Water[5]
- Formic acid or Acetic Acid[3][5]
- Human plasma (blank)
- Solid Phase Extraction (SPE) cartridges (e.g., Bond Elute Plexa)[4]

2. Preparation of Stock and Working Solutions:

- Barnidipine Stock Solution (1 mg/mL): Accurately weigh and dissolve Barnidipine hydrochloride in methanol.[3]
- **Barnidipine-d5** (IS) Stock Solution: Prepare a stock solution of **Barnidipine-d5** in a similar manner.
- Working Solutions: Prepare serial dilutions of the Barnidipine stock solution in a methanol:water (50:50) mixture to create calibration curve (CC) and quality control (QC) standards.[3] A typical calibration curve range is 0.5 pg/mL to 250.0 pg/mL.[3]

3. Sample Preparation (Solid Phase Extraction):

- Aliquot 500 µL of plasma sample into a clean tube.[4]
- Add 50 µL of the **Barnidipine-d5** internal standard working solution.[4]
- Vortex the sample, then add 500 µL of 2% ortho-phosphoric acid solution in water.[4]
- Condition an SPE cartridge with methanol followed by water.[4]
- Load the prepared plasma sample onto the cartridge.[4]
- Wash the cartridge with 1 mL of 1% glacial acetic acid in 5% methanol in water, followed by two washes with 1 mL of 100% water.[4]

- Elute the analyte and internal standard from the cartridge using an appropriate solvent such as acetonitrile.[\[5\]](#)
- The resulting eluate is used for LC-MS/MS analysis.

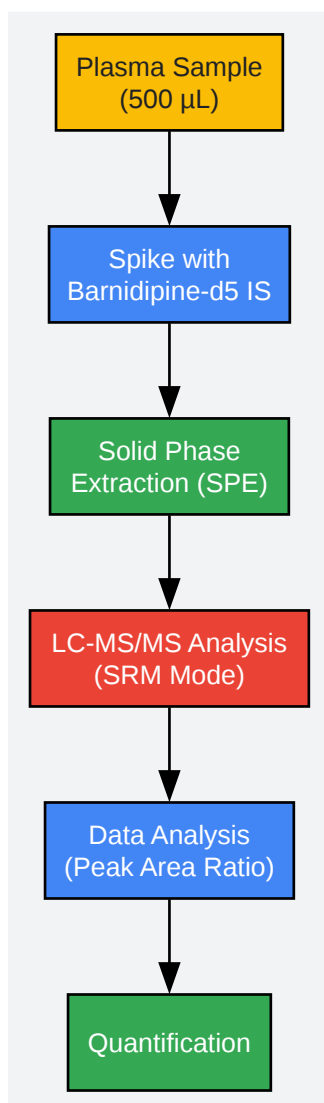
4. LC-MS/MS Instrumentation and Conditions:

- LC System: A UHPLC system such as Thermo Scientific Vanquish or Sciex ExionLC.[\[3\]](#)[\[7\]](#)
- Column: A reverse-phase C18 column (e.g., 3 x 100 mm, 5 μ m).[\[3\]](#)
- Mobile Phase: Gradient elution using 0.1% Formic acid in Water (A) and 0.1% Formic acid in Methanol (B).[\[3\]](#)
- Flow Rate: 0.450 mL/minute.[\[3\]](#)
- Injection Volume: 10 μ L.[\[3\]](#)
- Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ Altis or SCIEX QTRAP 6500+).[\[3\]](#)[\[4\]](#)
- Ionization Mode: Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI).[\[3\]](#)[\[5\]](#)
- Detection Mode: Selected Reaction Monitoring (SRM).[\[3\]](#)

5. Data Analysis:

- Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
- A calibration curve is generated by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
- A weighted linear regression (e.g., $1/x^2$) is typically used to fit the calibration curve.[\[4\]](#)

The following workflow diagram summarizes the bioanalytical process.



[Click to download full resolution via product page](#)

Caption: Bioanalytical Workflow for Barnidipine

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Barnidipine Hydrochloride? [synapse.patsnap.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. sciex.com [sciex.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. L-type calcium channel blocker suppresses calcineurin signal pathway and development of right ventricular hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. medkoo.com [medkoo.com]
- 9. Barnidipine, a long-acting slow onset calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Barnidipine-d5 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371404#barnidipine-d5-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

